N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes like apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives like:
- N-(4-methoxyphenyl)piperazine
- 4-methoxyphenyl-1H-indole
- 4-methoxyphenyl-1H-imidazole .
Uniqueness
N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific substitution pattern and the presence of both phenethyl and carboxamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
892292-13-6 |
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Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.449 |
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
WJTAHHSTOPURSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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